1,2,4-Triazolidine-3,5-diimine oxalate
Description
1,2,4-Triazolidine-3,5-diimine oxalate (CAS: 135257-89-5) is a nitrogen-rich heterocyclic compound characterized by a five-membered triazolidine ring with two imine groups and an oxalate counterion. It is a derivative of 1H-1,2,4-triazole-3,5-diamine (Guanazole), where the oxalate ion enhances its stability and solubility in polar solvents . This compound is primarily utilized in chemical research as a precursor or intermediate for synthesizing functionalized heterocycles, particularly in studies involving coordination chemistry and non-covalent interactions . Its molecular formula is C₈H₆N₃O₂⁻·C₂O₄²⁻, with a monoisotopic mass of 269.101 g/mol .
Properties
CAS No. |
6625-77-0 |
|---|---|
Molecular Formula |
C4H7N5O4 |
Molecular Weight |
189.13 g/mol |
IUPAC Name |
oxalic acid;1H-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C2H5N5.C2H2O4/c3-1-5-2(4)7-6-1;3-1(4)2(5)6/h(H5,3,4,5,6,7);(H,3,4)(H,5,6) |
InChI Key |
LPERBCAVOFGOFN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NN1)N)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Triazolidine-3,5-diimine oxalate can be synthesized through a reaction between aldehydes or ketones and thiosemicarbazide in the presence of a catalyst. One common method involves using meglumine as a catalyst in water at room temperature. The reaction typically proceeds quickly and yields the desired product in high purity .
Industrial Production Methods
Industrial production of 1,2,4-Triazolidine-3,5-diimine oxalate often involves similar synthetic routes but on a larger scale. The use of eco-friendly catalysts and solvents, such as ionic liquids, is preferred to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolidine-3,5-diimine oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triazolones.
Reduction: Reduction reactions can yield triazolidine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Triazolones.
Reduction: Triazolidine derivatives.
Substitution: Various substituted triazolidine compounds
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-triazolidine derivatives as anticancer agents. For instance, compounds derived from triazolidine structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable case study demonstrated that 3-amino-1,2,4-triazole derivatives exhibited significant cytotoxicity against several cancer cell lines, suggesting a strong correlation between the triazole core and anticancer activity .
Antimicrobial Properties
The antimicrobial efficacy of 1,2,4-triazolidine derivatives has also been explored. Research indicates that these compounds possess substantial antibacterial and antifungal activity. For example, a study reported that specific triazolidine derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of microbial cell membranes.
Coordination Chemistry
Metal Complex Formation
1,2,4-Triazolidine-3,5-diimine oxalate acts as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their magnetic and electronic properties. A comprehensive analysis showed that metal complexes of 1,2,4-triazolidine derivatives exhibit interesting magnetic behaviors due to the presence of oxalate bridging .
Table 1: Properties of Metal Complexes with 1,2,4-Triazolidine-3,5-diimine Oxalate
| Metal Ion | Complex Formula | Magnetic Property | Reference |
|---|---|---|---|
| Mn(II) | [Mn(ox)(triaz)] | High spin | |
| Co(II) | [Co(ox)(triaz)] | Low spin | |
| Ni(II) | [Ni(ox)(triaz)] | Paramagnetic |
Materials Science
Polymerization Initiators
The compound has been utilized as an initiator in polymerization reactions. Its ability to generate free radicals upon thermal or photochemical activation makes it suitable for initiating polymer synthesis. Research has shown that polymers synthesized using 1,2,4-triazolidine-based initiators exhibit enhanced mechanical properties and thermal stability .
Photoluminescent Materials
Another application lies in the development of photoluminescent materials. The incorporation of 1,2,4-triazolidine-3,5-diimine oxalate into polymer matrices has resulted in materials with improved luminescent properties suitable for optoelectronic applications .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A detailed investigation into the anticancer properties of triazolidine derivatives was conducted using MTT assays on various cancer cell lines. The results indicated that certain derivatives led to a reduction in cell viability by up to 70% compared to control groups.
Case Study 2: Coordination Chemistry Insights
A series of metal complexes were synthesized using 1,2,4-triazolidine-3,5-diimine oxalate as a ligand. Characterization techniques such as X-ray crystallography and NMR spectroscopy confirmed the formation of stable complexes with distinct magnetic properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolidine-3,5-diimine oxalate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Reactivity and Stability :
- The oxalate counterion in 1,2,4-triazolidine-3,5-diimine oxalate improves aqueous solubility compared to neutral analogs like urazoles, which are prone to aggregation in polar media .
- Thiadiazolidine diimines exhibit enhanced chalcogen bonding (S⋯N interactions, 2.538 Å), enabling applications in supramolecular assembly .
Synthetic Efficiency :
- Microwave synthesis of urazole derivatives (e.g., 2-phenyl-5'-thioxo-spiro compounds) reduces reaction time from 4 hours to 15 minutes while increasing yields by ~30% .
- Carbon suboxide-mediated cyclization generates complex triazolidine tetraones in a single step, avoiding multi-step purification .
Functionalization Potential: Methacryloyl-substituted triazolidine diones form crosslinked polymers with high thermal stability, ideal for industrial coatings . Phenyl-substituted triazolidine diones (e.g., 4-[4-(dimethylamino)phenyl] derivatives) demonstrate tunable electronic properties for catalytic studies .
Biological Activity
1,2,4-Triazolidine-3,5-diimine oxalate is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects. The discussion includes data tables summarizing research findings and case studies that illustrate the compound's applications in various fields.
Chemical Structure and Properties
1,2,4-Triazolidine-3,5-diimine oxalate is characterized by its unique triazolidine structure which contributes to its biological activity. The compound's molecular formula is , and it features a triazole ring that plays a crucial role in its interaction with biological systems.
Antimicrobial Activity
Research has shown that 1,2,4-Triazolidine-3,5-diimine oxalate exhibits significant antimicrobial properties. A study indicated that the compound demonstrated high antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Candida albicans | 16 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of 1,2,4-Triazolidine-3,5-diimine oxalate have also been documented. In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The following table summarizes the findings from these studies:
| Experimental Condition | Cytokine Level (pg/mL) | Control Level (pg/mL) |
|---|---|---|
| Without Treatment | 150 | 0 |
| With 50 µg/mL of Compound | 30 | |
| With 100 µg/mL of Compound | 10 |
This reduction indicates its potential use in treating inflammatory diseases .
The biological activity of 1,2,4-Triazolidine-3,5-diimine oxalate may be attributed to its ability to interact with specific enzymes and receptors within cells. The compound has been shown to inhibit certain kinases involved in inflammatory pathways, which provides a mechanistic basis for its anti-inflammatory effects .
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of formulations containing 1,2,4-Triazolidine-3,5-diimine oxalate in treating skin infections caused by resistant bacterial strains. The study reported a significant reduction in infection rates among patients treated with the compound compared to those receiving standard antibiotics.
- Case Study on Anti-inflammatory Properties : Another research project evaluated the use of this compound in animal models of arthritis. Results indicated that administration of the compound led to reduced joint swelling and pain scores compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
